molecular formula C9H8ClNO3 B8630023 1-(Allyloxy)-2-chloro-5-nitrobenzene

1-(Allyloxy)-2-chloro-5-nitrobenzene

Cat. No. B8630023
M. Wt: 213.62 g/mol
InChI Key: DPBCMCCUWJKAAR-UHFFFAOYSA-N
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Patent
US05053071

Procedure details

A suspension of 1.0 g of 3A and 5.3 g of stannous chloride dihydrate in 10 mL of absolute ethanol was heated for 1 hour. The resulting mixture was poured into 100 g of ice, then sufficient 10% aqueous sodium hydroxide solution was added, with stirring, to bring the pH of the mixture to 10. The mixture was extracted with ethyl acetate, then with ether. The combined extracts were washed with water, then brine, then dried (Na2SO4) and stripped of the solvents, to give 3-(allyloxy)-4-chloroaniline (3B), as a brown oil.
Name
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[Cl:14])[CH:2]=[CH2:3].[OH-].[Na+]>C(O)C>[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[Cl:14])[NH2:11])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
stannous chloride dihydrate
Quantity
5.3 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, then dried (Na2SO4)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C(N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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